3-(Chloromethyl)-1-methyl-2-nitropyrrole

medicinal chemistry building block quality control nitropyrrole isomer differentiation

3-(Chloromethyl)-1-methyl-2-nitropyrrole is a specialized nitropyrrole building block featuring a chloromethyl handle at the 3‑position and a nitro group at the 2‑position of the N‑methylpyrrole ring. It serves as a key intermediate for constructing hypoxia‑selective quaternary ammonium prodrugs and other functionalized pyrroles, with its reactivity governed by the strong electron‑withdrawing nature of both the nitro and the quaternizable chloromethyl substituents.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 374816-65-6
Cat. No. B3351575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1-methyl-2-nitropyrrole
CAS374816-65-6
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCN1C=CC(=C1[N+](=O)[O-])CCl
InChIInChI=1S/C6H7ClN2O2/c1-8-3-2-5(4-7)6(8)9(10)11/h2-3H,4H2,1H3
InChIKeyXFTOFBQVEKRLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-1-methyl-2-nitropyrrole (CAS 374816-65-6): Core Structural and Reactivity Profile for Targeted Procurement


3-(Chloromethyl)-1-methyl-2-nitropyrrole is a specialized nitropyrrole building block featuring a chloromethyl handle at the 3‑position and a nitro group at the 2‑position of the N‑methylpyrrole ring. It serves as a key intermediate for constructing hypoxia‑selective quaternary ammonium prodrugs [1] and other functionalized pyrroles, with its reactivity governed by the strong electron‑withdrawing nature of both the nitro and the quaternizable chloromethyl substituents [2].

Why Interchanging 3-(Chloromethyl)-1-methyl-2-nitropyrrole with Positional Isomers or Non‑nitrated Analogues Leads to Irreproducible Outcomes


The precise placement of the nitro group (2‑ vs. 5‑position) and the chloromethyl group (3‑ vs. 2‑position) on the N‑methylpyrrole scaffold dictates both the one‑electron reduction potential and the kinetics of quaternary salt formation [1][2]. Even a minor positional shift alters the electron density distribution, leading to different E(1) values, reaction times for quaternization, and ultimately variable hypoxia‑selective cytotoxicity [1]. Simple replacement by a non‑nitrated chloromethylpyrrole or a regioisomer therefore cannot guarantee equivalent prodrug activation or synthetic efficiency, making precise compound selection critical for reproducible research.

Product‑Specific Quantitative Evidence for 3-(Chloromethyl)-1-methyl-2-nitropyrrole (CAS 374816-65-6) Versus Closest Analogs


Melting Point Differentiation from the 5‑Nitro Regioisomer

The melting point of 3-(chloromethyl)-1-methyl-2-nitropyrrole (80–81 °C) is distinctly lower than that of its 5‑nitro positional isomer, 2-(chloromethyl)-1-methyl-5-nitropyrrole (82.5–83.5 °C) [1][2]. This ~2–3 °C difference provides a rapid, quantitative identity check that prevents accidental isomer substitution during procurement or synthesis.

medicinal chemistry building block quality control nitropyrrole isomer differentiation

Reaction Time for Quaternary Salt Formation: 2‑Nitro vs. 5‑Nitro Isomer

Under identical quaternization conditions (SOCl₂, MeCN), 3-(chloromethyl)-1-methyl-2-nitropyrrole requires 144 h to form the bis(2‑chloroethyl)‑methyl‑[(1‑methyl‑2‑nitropyrrol‑3‑yl)methyl]azanium salt, whereas its 5‑nitro isomer completes the analogous reaction in only 75 h [1][2]. The nearly two‑fold longer reaction time for the 2‑nitro isomer reflects the stronger electron‑withdrawing effect of the ortho‑nitro group, which reduces the nucleophilicity of the chloromethyl carbon.

hypoxia-selective prodrugs quaternization kinetics nitroheterocycle reactivity

One‑Electron Reduction Potential of the Derived Quaternary Salt: Class‑Level Positioning

The quaternary ammonium salt derived from 3-(chloromethyl)-1-methyl-2-nitropyrrole belongs to the nitropyrrole class of hypoxia‑selective prodrugs, for which the one‑electron reduction potential E(1) has been measured by pulse radiolysis. Nitropyrroles exhibit E(1) values near –511 mV, making them considerably harder to reduce than nitrothiophenes (e.g., –500 mV) or nitropyrazoles (–433 mV) [1]. This class‑level property indicates that the target compound’s derived prodrug requires a stronger enzymatic or radiolytic driving force for activation, a critical parameter for selecting the appropriate prodrug for a given tumor model.

hypoxia-selective cytotoxins pulse radiolysis nitroheterocycle SAR

Calculated Lipophilicity (LogP) and Its Impact on Prodrug Permeability

The predicted octanol/water partition coefficient (LogP) of 3-(chloromethyl)-1-methyl-2-nitropyrrole is 1.2 [1]. This value is moderately lower than that of the non‑nitrated analogue 3-(chloromethyl)-1H‑pyrrole (LogP ~1.5–1.7, estimated by structure analogy) and substantially lower than that of 1‑methyl‑2‑nitropyrrole (LogP ~1.5) . The lower LogP indicates reduced passive membrane permeability, a factor that can influence both prodrug distribution and the masking of mustard toxicity in the quaternary form.

ADME prediction nitropyrrole prodrug design lipophilicity comparators

Where 3-(Chloromethyl)-1-methyl-2-nitropyrrole (CAS 374816-65-6) Provides the Strongest Scientific and Procurement Advantage


Synthesis of Hypoxia‑Selective Quaternary Ammonium Prodrugs with Defined Reduction Potential

The chloromethyl group enables direct quaternization with N‑methyldiethanolamine and subsequent SOCl₂ conversion to the bis(2‑chloroethyl) mustard [1]. The resultant quaternary salt inherits the nitropyrrole E(1) of ≈ –511 mV [2], ensuring reliable hypoxia‑selective activation in cell‑based assays and in vivo tumor models where a harder‑to‑reduce prodrug is desired.

Structure–Activity Relationship (SAR) Studies on Nitroheterocycle Positional Isomers

Because the 3‑chloromethyl‑2‑nitro substitution pattern confers a distinct melting point (80–81 °C) and quaternization rate (144 h) compared to the 2‑chloromethyl‑5‑nitro isomer (mp 82.5–83.5 °C; 75 h) [1], researchers can use this compound as a well‑characterized entry point to probe how nitro‑group position modulates reduction potential, alkylation kinetics, and ultimately biological activity.

Building Block for Functionalized Pyrroles in Medicinal Chemistry Libraries

The moderate LogP (1.2) and the presence of a reactive chloromethyl group make this scaffold suitable for parallel synthesis of diverse N‑substituted pyrroles [1]. Its lower lipophilicity relative to non‑nitrated chloromethylpyrroles can be exploited to fine‑tune the ADME profile of lead compounds without extensive scaffold redesign.

Quality Control Reference Standard for Nitropyrrole Isomer Discrimination

The narrow melting range (80–81 °C) and the well‑resolved difference from the 5‑nitro isomer provide a simple identity assay for analytical laboratories tasked with verifying the correct regioisomer in incoming synthetic intermediates, thereby preventing costly isomer mix‑ups in GMP‑like production campaigns [1].

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